1-Imidazolidin-1-ylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

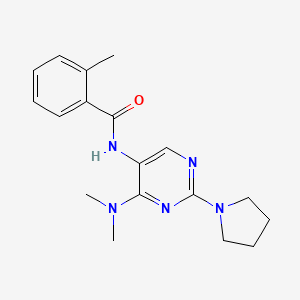

1-Imidazolidin-1-ylpropan-1-one is a chemical compound with the molecular formula C6H12N2O . It belongs to the class of imidazolidinones, which are 5-membered ring heterocycles structurally related to imidazolidine . Imidazolidinones feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions .

Synthesis Analysis

The synthesis of imidazole and its derivatives has been extensively studied. One of the simplest methods for the synthesis of imidazolones is the condensation of acyloins with monosubstituted ureas . This reaction proceeds in various solvents under the conditions of acidic catalysis . Another method involves the use of synthetic organic compounds .Molecular Structure Analysis

The molecular structure of 1-Imidazolidin-1-ylpropan-1-one can be analyzed using various tools such as MolView , which allows for the conversion of a drawn molecule into a 3D model . The molecular weight of this compound is 128.17 .Chemical Reactions Analysis

Imidazole and its derivatives have been known to undergo various chemical reactions. Recent advances in radical reactions for the direct functionalization of imidazoles have been reported, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Imidazole-based compounds are known for their antibacterial properties. They can be used in the development of new antibiotics to combat resistant strains of bacteria .

Anti-inflammatory and Antiparasitic Applications

These compounds also exhibit anti-inflammatory and antiparasitic activities, making them valuable in treating conditions like inflammation and parasitic infections .

Antidiabetic and Antituberculosis Applications

Research has shown that imidazolidinone derivatives can be effective in treating diabetes and tuberculosis, offering new avenues for therapeutic intervention .

Antifungal and Antioxidant Applications

The antifungal and antioxidant properties of these compounds contribute to their use in treating fungal infections and in preventing oxidative stress-related damage .

Antitumor and Anticancer Applications

Imidazolidinone compounds have been explored for their potential in anticancer therapy, targeting various forms of cancer with promising results .

Antidepressant Applications

Some derivatives have shown effectiveness as antidepressants, providing new options for managing depression and related disorders .

Antiviral Applications

Specific imidazolidinone derivatives have been identified as potent antiviral agents, particularly against human enterovirus infections .

Synthesis and Catalysis

These compounds play a role in synthetic chemistry as catalysts or intermediates in the synthesis of other complex molecules .

Zukünftige Richtungen

The research and development of imidazole- and benzimidazole-containing drugs is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

Wirkmechanismus

Target of Action

It is known that imidazole derivatives, which are structurally similar to 1-imidazolidin-1-ylpropan-1-one, interact with various targets such as monomeric sarcosine oxidase, nitric oxide synthase, inducible, and adenylate kinase 2, mitochondrial . These targets play crucial roles in various biological processes, including enzymatic reactions and signal transduction .

Mode of Action

Based on the known interactions of similar compounds, it can be inferred that 1-imidazolidin-1-ylpropan-1-one may interact with its targets to modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Imidazole groups are known to play a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes . Therefore, it is plausible that 1-Imidazolidin-1-ylpropan-1-one could influence pathways involving histidine residues.

Pharmacokinetics

It is known that the compound has a predicted boiling point of 2551±330 °C and a predicted density of 1037±006 g/cm3 . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

Given its structural similarity to imidazole derivatives, it is plausible that it could influence cellular processes by modulating the activity of its target proteins .

Action Environment

It is known that the compound’s action could potentially be influenced by factors such as temperature, ph, and the presence of other molecules in its environment .

Eigenschaften

IUPAC Name |

1-imidazolidin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-6(9)8-4-3-7-5-8/h7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTPQCGLMDHWMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Imidazolidin-1-ylpropan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl azide](/img/structure/B2903871.png)

![Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2903876.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2903877.png)

![7-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2903883.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide](/img/structure/B2903886.png)

![N-(11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2903890.png)

![3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B2903892.png)